Home > Products > Screening Compounds P145615 > 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - 2034383-54-3

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Catalog Number: EVT-2834309
CAS Number: 2034383-54-3
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds, designed based on the tubulin polymerization inhibitory effects of CA-4 analogues and indoles, were synthesized and evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []

Relevance: This series shares the core structure of a substituted acetamide linked to a methylindole moiety with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The variations within this series lie in the substituents on the acetamide nitrogen and the presence of pyrazole or triazole rings, highlighting the exploration of different heterocyclic moieties for potential anticancer activity. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist. It exhibits nanomolar affinity for rat and human recombinant and native OT receptors and has shown promising results in preclinical studies as a tocolytic agent for preterm labor. []

Relevance: SSR126768A shares the indole moiety with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. Although structurally different in other aspects, the presence of the indole ring suggests potential exploration of similar heterocyclic systems for modulating OT receptor activity. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a specific c-Met/Ron dual kinase inhibitor designed to reduce the time-dependent inhibition of CYP3A4 (TDI) observed with other inhibitors in its class. It shows promising results in preclinical cancer models due to its preferential binding to the activated kinase conformation. []

Relevance: MK-8033 and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide both contain a 1-methyl-1H-pyrazol-4-yl substituent. While the core scaffolds differ, the shared presence of this specific pyrazole derivative highlights its potential importance in conferring biological activity and its use in designing molecules for different therapeutic targets. []

Relevance: This compound, like 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, features an acetamide group attached to a substituted indole. The research on this compound emphasizes the importance of considering metabolic stability during drug design, especially when incorporating specific groups like phenethyl, and highlights strategies like introducing polar or electron-deficient substituents to improve pharmacokinetic properties. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

Compound Description: This compound is investigated for its potential in combination therapies with existing anti-cancer agents or alongside radiation therapy. [, ]

Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The presence of this common fragment suggests that it may contribute to interactions with biological targets, although the overall structures of the compounds differ. [, ]

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective MET kinase inhibitor. It demonstrates nanomolar potency, favorable pharmacokinetic properties, and robust in vivo antitumor activity in preclinical cancer models. []

Relevance: Like 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, AMG 337 contains a 1-methyl-1H-pyrazol-4-yl substituent. The common use of this substituent in different chemical scaffolds suggests its potential significance in pharmaceutical development, possibly due to its contribution to target binding or other favorable drug-like properties. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. Designed to address the cutaneous toxicity observed with earlier Akt inhibitors, Hu7691 demonstrates an improved safety profile while retaining strong anti-cancer activity. [, ]

Relevance: While structurally distinct from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, Hu7691 features a related 1-methyl-1H-pyrazol-5-yl moiety. This similarity highlights the use of substituted pyrazole rings as a common structural motif in medicinal chemistry, potentially contributing to target engagement or other desirable drug-like characteristics. [, ]

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a potent and selective JAK1 inhibitor. It displays good preclinical pharmacokinetics and enhanced antitumor activity in combination with other anticancer agents. []

Relevance: Both AZD4205 and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide possess a substituted pyrazole ring in their structure. Despite differences in the core scaffold and substitution patterns, the presence of this shared heterocycle emphasizes the relevance of pyrazole derivatives in medicinal chemistry, potentially due to their ability to interact favorably with biological targets or impart drug-like properties. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a potent and selective 5-HT2A receptor inverse agonist. It displays potent antiplatelet activity, good oral bioavailability, and a favorable safety profile. [, ]

Relevance: Both APD791 and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide share a 1-methyl-pyrazolyl moiety. The presence of this common structural element, despite differences in the core scaffold and substitution patterns, highlights the importance of pyrazole rings in medicinal chemistry. They may contribute to favorable interactions with biological targets or influence drug-like properties like solubility and metabolic stability. [, ]

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. This compound demonstrates potent in vivo antiplatelet and antithrombotic activities. []

Relevance: SAR216471 and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide share the presence of a substituted indole ring system. Despite variations in the core scaffold and substituents, this shared feature highlights the relevance of indole derivatives in medicinal chemistry, potentially due to their ability to interact favorably with various biological targets. []

3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

Compound Description: SB 216763 is a selective GSK3β inhibitor. It has demonstrated cardioprotective effects by restoring the efficacy of pharmacological postconditioning with genistein and 17β-estradiol in animal models of myocardial infarction. []

Relevance: This compound shares the 1-methyl-1H-indol-3-yl substituent with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The presence of this common moiety in compounds with diverse biological activities suggests its versatility as a building block in medicinal chemistry. The differences in the overall structures highlight how modifying the core scaffold and incorporating various substituents can lead to a wide range of pharmacological properties. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []

Relevance: This compound, like 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, incorporates a 1-methyl-1H-pyrazol-4-yl substituent. The shared presence of this specific pyrazole derivative emphasizes its potential importance in conferring biological activity and its use in designing molecules for targeting different kinases. []

(2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

Compound Description: This chalcone derivative was synthesized and investigated for its potential as an antimalarial agent. Molecular docking studies suggested it could interact with the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. []

Relevance: Like the target compound, this molecule contains a 1-methyl-1H-indol-3-yl group. Despite differences in the overall structure, the shared presence of this group suggests a potential role for this moiety in interacting with biological targets, although the specific interactions may differ based on the context of the surrounding chemical structure. []

5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical

Compound Description: This novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical was synthesized and used as a ligand to obtain four heterospin complexes with different transition metal ions. []

Relevance: This compound shares the 1-methyl-pyrazolyl moiety with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. Despite significant differences in the overall structure, the presence of this common fragment highlights the use of substituted pyrazole rings as building blocks in diverse chemical entities, potentially contributing to various chemical and physical properties. []

Compound Description: This N-heterocyclic ligand and its transition metal complexes were synthesized and characterized. The compounds were evaluated for their antimicrobial, antimycobacterial, and cytotoxic activities. []

Relevance: This compound, although structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, shares a common structural motif—the pyrazole ring. The presence of a substituted pyrazole in both compounds underscores the importance of this heterocycle as a building block in medicinal chemistry, possibly contributing to their ability to interact with biological targets or influencing their pharmacokinetic properties. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

Compound Description: This study describes two isostructural compounds within this series. They are characterized by the presence of a thiophene unit disordered over two atomic sites and linked together through C—H⋯N and C—H⋯O hydrogen bonds. []

Relevance: These compounds, although structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, share the presence of a substituted pyrazole ring. This commonality emphasizes the relevance of pyrazole derivatives in medicinal chemistry and their potential role in influencing molecular recognition and intermolecular interactions. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This study describes the synthesis, characterization, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies of this novel compound. []

Relevance: This compound, while structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, shares a common structural motif — the pyrazole ring. The presence of a substituted pyrazole in both compounds underscores the importance of this heterocycle as a building block in medicinal chemistry, potentially contributing to their ability to interact with biological targets or influencing their pharmacokinetic properties. []

N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP)

Compound Description: MPP is a mixed CCK antagonist that exhibits antidepressant effects in preclinical models. []

Relevance: This compound, like 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, features a substituted indole ring in its structure. This shared structural feature suggests that both compounds might exhibit similar biological activities, although this needs further investigation. []

(E)-3-[1-n-butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt

Compound Description: This compound is an endothelin receptor antagonist. []

Relevance: This compound and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide both contain a substituted pyrazole ring in their structures. Despite differences in the core scaffold, the shared presence of this heterocycle emphasizes its versatility as a building block in medicinal chemistry and its potential role in interacting with different biological targets. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

Relevance: This compound and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide share a 1-methyl-1H-indol-3-yl moiety. Despite differences in other parts of the structures, the presence of this common fragment highlights the importance of carefully assessing potential genotoxic impurities in drug development, especially when utilizing similar building blocks. []

N1,n2-disubstituted N4-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroacetate

Compound Description: This compound is a novel EGFR inhibitor developed for treating cancer. []

Relevance: Both this compound and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide contain the 1-methyl-1H-indol-3-yl substituent. Despite differences in the overall structures, the shared presence of this group suggests a potential role for this moiety in interacting with biological targets, particularly in the context of EGFR inhibition. []

Compound Description: These novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one demonstrate promising antimicrobial activity. Docking studies suggest that they may target the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase. []

Relevance: Although structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, these compounds highlight the exploration of various heterocyclic systems, including thienopyrimidinones, benzimidazoles, and oxadiazoles, for developing novel antimicrobial agents. []

N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide

Compound Description: This compound is a selective inhibitor of human neuronal nitric oxide synthase (nNOS) with potential for pain treatment. []

Relevance: This compound and 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide both contain an indole ring system, highlighting the importance of this scaffold in medicinal chemistry. Despite differences in their core structure and substitution patterns, the shared presence of the indole moiety suggests that both compounds may interact with biological targets in a similar fashion. []

3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

Compound Description: This study explores a simple synthetic route for the preparation of 3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles from β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines under organic solvent-free conditions. []

Relevance: These compounds belong to the same structural class as 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide – pyrazole derivatives. This emphasizes the importance of this heterocyclic scaffold in medicinal chemistry. The study highlights a green chemistry approach for synthesizing these compounds, offering a potentially more environmentally friendly method compared to traditional organic synthesis. []

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues

Compound Description: This series of compounds consists of N,N-dimethyltryptamines substituted at the 5-position with imidazole, triazole, or tetrazole rings. The study aimed to identify potent and selective 5-HT1D receptor agonists with high oral bioavailability and limited CNS penetration. []

Relevance: These compounds, similar to 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, feature a substituted indole ring system, highlighting the significance of this scaffold in drug design. The research underscores the exploration of different heterocyclic substituents and linkers to fine-tune the pharmacological profile and improve drug-like properties such as oral bioavailability and CNS penetration. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate

Compound Description: This novel teraryl oxazolidinone compound demonstrates promising antimicrobial activity with an improved safety profile compared to existing treatments like linezolid. []

Relevance: Though structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound highlights the potential of exploring novel oxazolidinone derivatives with improved safety and efficacy profiles as antimicrobial agents. []

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

Compound Description: This study describes the crystal structure of this compound, characterized by a central pyrazole ring connected to two 1,2,3-triazole rings. []

Relevance: This compound, like 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, features a substituted pyrazole ring in its structure. Despite differences in the overall structure and substitution patterns, the presence of this common heterocycle emphasizes its role as a building block in organic and medicinal chemistry and its potential impact on molecular conformation and intermolecular interactions. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound was synthesized and characterized by various spectroscopic techniques. Docking studies suggested potential inhibitory action against human prostaglandin reductase (PTGR2). []

Relevance: This compound, although structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, shares the presence of a substituted pyrazole ring. This commonality underscores the relevance of pyrazole derivatives in medicinal chemistry and their potential role in interacting with biological targets. []

3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenyl-urea (MPM)

Compound Description: MPM is a CCK1 selective antagonist. It shows anxiolytic effects in the elevated plus maze test and, like the mixed antagonist MPP, reverses stress-induced changes in the brain. []

Relevance: Although structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound showcases another example of a substituted pyrazole ring incorporated into a molecule with biological activity, highlighting the versatility of this heterocycle in medicinal chemistry. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives

Compound Description: This study focuses on the synthesis and evaluation of these compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. []

Relevance: This compound class, though structurally distinct from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, highlights the exploration of different heterocyclic combinations, like pyrazoles and oxadiazoles, for potential antimicrobial activity. []

3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione (BPT)

Compound Description: This study describes the synthesis, solvatochromic analysis, theoretical studies, and antibacterial activity of BPT. The compound exhibited solvatochromic properties and showed potential for antibacterial action based on docking studies. []

Relevance: While structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound highlights the exploration of various heterocyclic systems, including benzotriazoles and triazoles, for their potential biological activities and other interesting properties like solvatochromism. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

Compound Description: This Schiff base exhibits potent anticancer activity against hepatocellular carcinoma. It inhibits DNA synthesis and induces apoptosis in HepG2 cells. []

Relevance: While structurally distinct from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound demonstrates the exploration of various heterocyclic systems, including pyrazoles and triazoles, for their potential anticancer activity. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide hybrids with fused 1,4-dihydropyridines

Compound Description: This study describes the synthesis of novel hybrid molecules incorporating acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes (TRSMs) bearing the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit. []

Relevance: While structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, this compound class highlights the exploration of various heterocyclic combinations for potential biological activities. The inclusion of fused 1,4-dihydropyridines and TRSMs showcases the diversity of structural modifications that can be explored within a single study. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: This study describes the synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles through multi-step reactions. []

Relevance: These compounds, while structurally different from 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, highlight the exploration of various heterocyclic combinations, such as pyrazoles, triazoles, and thiazoles, for potential biological activities. The study showcases the versatility of these heterocyclic systems in building diverse chemical entities. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound is the active ingredient in granular pharmaceutical compositions. [, ]

Relevance: This compound shares the 1-methyl-1H-triazolyl moiety with 2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. Though structurally different otherwise, the common presence of this heterocycle suggests its potential importance in medicinal chemistry and its role in influencing drug-like properties, potentially contributing to target binding or pharmacokinetic parameters. [, ]

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: This series of compounds is synthesized via a facile method involving selective reduction of Knoevenagel condensation products. The study emphasizes efficient synthesis with short reaction times and high yields. []

Properties

CAS Number

2034383-54-3

Product Name

2-(1-methyl-1H-indol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

IUPAC Name

2-(1-methylindol-3-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

Molecular Formula

C18H18N6O2

Molecular Weight

350.382

InChI

InChI=1S/C18H18N6O2/c1-23-10-12(14-5-3-4-6-15(14)23)7-16(25)19-9-17-21-18(22-26-17)13-8-20-24(2)11-13/h3-6,8,10-11H,7,9H2,1-2H3,(H,19,25)

InChI Key

YQNMYIBPRBWGCK-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NO3)C4=CN(N=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.